2-[(6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl propionate
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Overview
Description
2-[(6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl propionate is a complex organic compound characterized by its anthra[1,9-cd]isoxazol-5-yl group and propionate ester functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl propionate typically involves multi-step organic reactions. One common approach is the reaction of anthra[1,9-cd]isoxazole with ethyl propionate in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction may require the use of strong bases or acids to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient separation and purification techniques to obtain the final product in high yield and quality.
Chemical Reactions Analysis
Types of Reactions
2-[(6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl propionate can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
2-[(6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl propionate has several scientific research applications:
Chemistry: : It can be used as a building block in the synthesis of more complex molecules.
Biology: : The compound may have potential biological activity, making it useful in drug discovery and development.
Medicine: : It could be explored for its therapeutic properties in treating various diseases.
Industry: : Its unique properties may find applications in materials science and other industrial processes.
Mechanism of Action
The mechanism by which 2-[(6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl propionate exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism would depend on the context in which the compound is used, such as its role in biological systems or industrial applications.
Comparison with Similar Compounds
Similar Compounds
2-[(6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl acetate
Benzoic acid, 2-[[3-(3,5-dimethyl-1-piperidinyl)-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl]amino]
Uniqueness
2-[(6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl propionate is unique due to its specific ester group, which differentiates it from similar compounds
Properties
IUPAC Name |
2-[(8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl)amino]ethyl propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-2-15(22)24-10-9-20-13-7-8-14-17-16(13)18(23)11-5-3-4-6-12(11)19(17)25-21-14/h3-8,20H,2,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTHHLSFUIXRSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCCNC1=C2C3=C(C4=CC=CC=C4C2=O)ON=C3C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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